molecular formula C19H22N4O B4980724 (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine

(2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine

Cat. No. B4980724
M. Wt: 322.4 g/mol
InChI Key: UNLCYEJNRIIXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine is a chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. This compound is known for its unique structure and properties, which make it an ideal candidate for various scientific studies.

Mechanism of Action

The mechanism of action of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine involves the inhibition of various enzymes, such as PDE4 and cyclin-dependent kinase 4 (CDK4), which are involved in the regulation of inflammatory responses and cell cycle progression, respectively. This leads to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine include the suppression of inflammatory responses, the induction of apoptosis in cancer cells, and the inhibition of cell cycle progression. It has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine for lab experiments is its high purity and stability, which make it easy to handle and store. It also exhibits potent activity against various enzymes and cancer cell lines, making it a valuable tool for studying these biological processes.
However, one of the limitations of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine is its relatively high cost, which may limit its use in certain research settings. It also requires specialized equipment and expertise for its synthesis and handling, which may pose challenges for some researchers.

Future Directions

There are several future directions for the research and development of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine. One potential direction is the further optimization of its structure and properties for specific applications, such as the development of more potent anti-inflammatory or anticancer drugs.
Another potential direction is the exploration of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders or cardiovascular diseases. It may also be valuable for studying the role of various enzymes and signaling pathways in these diseases.
Overall, (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine is a promising compound with diverse applications in scientific research. Its unique structure and properties make it a valuable tool for studying various biological processes, and its potential as a therapeutic agent warrants further investigation.

Synthesis Methods

The synthesis of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine involves the reaction of 6-methoxy-3-pyridinylboronic acid and 3-bromoacetophenone with 1H-pyrazole-1-carboxaldehyde, followed by the addition of dimethylamine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is purified using column chromatography and recrystallization, yielding a white solid with a purity of over 95%.

Scientific Research Applications

(2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine has been extensively studied for its various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, such as phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses. This makes it a potential candidate for the development of anti-inflammatory drugs.
Another important application of (2-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine is in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes it a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

2-[3-[3-(6-methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-22(2)11-12-23-10-9-18(21-23)16-6-4-5-15(13-16)17-7-8-19(24-3)20-14-17/h4-10,13-14H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLCYEJNRIIXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=N1)C2=CC=CC(=C2)C3=CN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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